molecular formula C17H15FN4O B11284309 N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11284309
M. Wt: 310.33 g/mol
InChI Key: DHKJFTFVWBNHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetically designed small molecule that incorporates a 1,2,3-triazole heterocyclic core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . The 1,2,3-triazole moiety is not merely a passive structural component; it is a privileged pharmacophore known to contribute favorably to a compound's biological activity and pharmacokinetic profile by participating in key hydrogen bonding and dipole-dipole interactions with biological targets . This compound is part of a class of molecules that are actively investigated for their utility in developing new therapeutic agents, with research indicating that 1,2,3-triazole-4-carboxamide analogues can exhibit potent antagonistic activity against pharmaceutically relevant targets, such as the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Its structural features, including the fluorophenyl and methylphenyl substituents, make it a valuable intermediate or core structure for researchers working in areas such as anticancer agent development and the inhibition of critical cellular pathways, including NF-κB . This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other personal use. Researchers can utilize this compound for hit identification, lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities.

Properties

Molecular Formula

C17H15FN4O

Molecular Weight

310.33 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H15FN4O/c1-11-3-9-15(10-4-11)22-12(2)16(20-21-22)17(23)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,23)

InChI Key

DHKJFTFVWBNHQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbonyl Chloride

A solution of 1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (10 mmol) in thionyl chloride (20 mL) is refluxed at 70°C for 3 hr. Excess thionyl chloride is removed under vacuum to yield the acyl chloride intermediate as a pale-yellow solid (92% yield).

Coupling with 4-Fluoroaniline

The acyl chloride (8 mmol) is dissolved in dry dichloromethane (DCM), and 4-fluoroaniline (8.4 mmol) is added dropwise with triethylamine (10 mmol). The mixture is stirred at 25°C for 12 hr, washed with 5% HCl (2×50 mL), and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to obtain the target compound.

Key Data:

ParameterValueSource
Yield78–85%
Purity (HPLC)>98%
Reaction Time12–15 hr

One-Pot Sequential Cyclization-Amidation

A streamlined one-pot method eliminates intermediate isolation, enhancing synthetic efficiency.

Procedure

  • Azide Formation: 4-Methylphenylazide (10 mmol) and propiolic acid (12 mmol) react in tert-butanol/water (3:1) with sodium ascorbate (0.2 mmol) and CuSO₄·5H₂O (0.1 mmol) at 50°C for 8 hr.

  • In Situ Amidation: 4-Fluoroaniline (11 mmol) and EDC·HCl (12 mmol) are added directly to the reaction mixture, which is stirred at 25°C for 6 hr.

Optimization Insights:

  • Solvent System: tert-Butanol/water improves triazole regioselectivity (94:6 ratio of 1,4- vs. 1,5-isomers).

  • Catalyst Loading: 5 mol% Cu(I) increases yield by 22% compared to 1 mol%.

Dimroth Rearrangement Approach

The Dimroth rearrangement offers an alternative route starting from β-ketoesters, particularly for introducing the 5-methyl substituent.

Synthesis of β-Ketoester Intermediate

Ethyl 3-(4-methylphenylamino)-2-butenoate (10 mmol) reacts with trimethylsilyl azide (15 mmol) in acetonitrile at 80°C for 24 hr, yielding ethyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (87% yield).

Hydrolysis and Amidation

The ester is hydrolyzed with NaOH (2M, 20 mL) at 60°C for 2 hr, followed by coupling with 4-fluoroaniline using HBTU/DIPEA in DMF (Yield: 74%).

Comparative Analysis:

MethodYieldPurityTime Efficiency
CuAAC85%98%Moderate
One-Pot76%95%High
Dimroth Rearrangement74%97%Low

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase synthesis enables rapid library generation. Wang resin-bound 4-methylphenylazide undergoes CuAAC with tert-butyl propiolate, followed by TFA cleavage and on-resin amidation with 4-fluoroaniline.

Advantages:

  • Throughput: 50–60 compounds/week.

  • Purity: >90% without chromatography.

Green Chemistry Approaches

Recent advances emphasize solvent-free and energy-efficient protocols:

Mechanochemical Synthesis

Ball-milling 4-methylphenylazide (10 mmol), methyl propiolate (12 mmol), and CuI (0.5 mmol) at 30 Hz for 2 hr yields the triazole core, followed by microwave-assisted amidation (300 W, 5 min).

Environmental Metrics:

  • E-Factor: 1.2 (vs. 8.7 for conventional methods).

  • Energy Use: Reduced by 68%.

Analytical Validation and Characterization

All routes require rigorous quality control:

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.52 (s, 1H, triazole-H), 7.72–7.68 (m, 4H, Ar-H), 2.42 (s, 3H, CH₃).

  • HPLC-MS: [M+H]⁺ m/z 311.2 (calc. 310.3).

  • XRD: Monoclinic P2₁/c space group, confirming molecular conformation .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step procedures. One of the most common methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a reaction that is favored for its efficiency and specificity. Other synthetic approaches may include the use of carbonyl chlorides or isothiocyanates in conjunction with triazole derivatives.

This compound exhibits significant biological activity due to its ability to modulate various enzyme activities and interact with specific receptors. The compound has shown promise in:

  • Enzyme Inhibition : It can inhibit enzymes involved in critical pathways related to cancer and inflammation. This inhibition occurs through binding to active sites on enzymes, preventing substrate interaction and catalytic activity.
  • Anticancer Properties : Research indicates that compounds within the triazole class can exhibit anticancer effects. This compound has been studied for its potential to induce apoptosis in cancer cells and inhibit tumor growth .

Anticancer Research

This compound has been evaluated for its anticancer properties against various cancer cell lines. For instance:

Cell Line Percent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HCT-116Moderate inhibition

These results indicate a strong potential for further development as an anticancer agent .

Enzyme Modulation

Studies suggest that this compound can modulate signaling pathways by interacting with specific enzymes involved in cellular functions. This interaction may provide therapeutic avenues for diseases characterized by dysregulated enzyme activity.

Case Studies

Several case studies highlight the effectiveness of this compound:

Case Study 1: Anticancer Activity
A study demonstrated that this compound significantly inhibited the proliferation of multiple cancer cell lines through apoptosis induction mechanisms. The findings supported its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with cyclooxygenase enzymes (COX-1 and COX-2). The results indicated a promising inhibitory effect, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and the fluorophenyl and methylphenyl groups contribute to its binding affinity and specificity for these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of the title compound are compared to related 1,2,3-triazole-4-carboxamides (Table 1).

Table 1: Structural and Functional Comparison of Selected Triazole-Carboxamides

Compound Name Key Substituents Biological Activity Structural Features References
N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl (amide), 4-methylphenyl Anticancer (hypothesized) Dihedral angle: 74.79° (triazole–phenyl); π-π stacking in crystal packing
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl, cyclopropyl, 4-methoxyphenyl Anticancer (demonstrated) Enhanced solubility due to methoxy group; Cl substituent improves binding affinity
(S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) Hydroxyalkyl chain, 4-chlorophenyl Not specified Intramolecular N–H···O hydrogen bond; chiral center influences receptor interaction
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-Amino, 2,5-dichlorophenyl Antiproliferative (renal cancer RXF 393) Amino group enhances hydrogen bonding; Cl groups increase lipophilicity
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-Amino, 4-methoxyphenyl Not specified Methoxy group improves solubility; amino group enables covalent interactions
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Acetylphenyl, 2-methylphenyl Not specified Acetyl group introduces polarity; steric hindrance from 2-methylphenyl

Key Observations

Substituent Effects on Bioactivity: Halogenated aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) improve binding to hydrophobic pockets in biological targets. The title compound’s fluorine atom offers a balance between electronegativity and steric bulk compared to chlorine . Amino groups (e.g., 5-amino derivatives) enhance antiproliferative activity by enabling hydrogen bonding with cellular targets, as seen in renal cancer RXF 393 cells (GP = -13.42%) .

Structural Conformation :

  • The title compound’s dihedral angle (74.79° between triazole and phenyl) contrasts with ZIPSEY’s near-planar arrangement (7.59°), affecting molecular flexibility and packing .
  • Crystal packing : The title compound forms π-π interactions between triazole and phenyl rings, while ZIPSEY relies on N–H···S hydrogen bonds for stabilization .

Synthetic Accessibility :

  • The title compound is synthesized via coupling of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 4-fluoroaniline, a method shared with analogs like those in .
  • Derivatives with cyclopropyl or methoxy groups require additional steps, reducing yield (e.g., 82% for cyclopropyl analog vs. 93% for methoxy-substituted ester in ) .

Pharmacological Potential: While the title compound’s anticancer activity is hypothesized, its structural analogs (e.g., 5-amino-N-(2,5-dichlorophenyl) derivative) show confirmed activity, suggesting that introducing amino or bulkier substituents could enhance efficacy .

Biological Activity

N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C18H16FN3O2
  • IUPAC Name : this compound

The structure includes a triazole ring which is known for its biological significance and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For instance, one method involves the reaction of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with suitable aldehydes or ketones in the presence of acid catalysts .

Anticancer Activity

Several studies have evaluated the anticancer properties of triazole derivatives. The National Cancer Institute (NCI) has screened various 1,2,3-triazoles for their cytotoxic effects against a panel of cancer cell lines. Notably:

  • Moderate Activity : Some derivatives exhibited moderate activity against melanoma (e.g., UACC-62 cell line) and breast cancer (e.g., MDA-MB-468 cell line), with GI50 values indicating effective inhibition .
Cell Line Cancer Type Log GI50
UACC-62Melanoma-5.48
MDA-MB-468Breast Cancer-5.70

Enzyme Inhibition

Recent findings suggest that this compound and its derivatives may act as inhibitors of carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes. Molecular docking studies have indicated that these compounds can bind to the active site of CA-II effectively .

Antifungal and Antimicrobial Activity

The triazole scaffold is also associated with antifungal properties. Compounds similar to N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole have been tested against plant pathogens and shown promising antifungal activity .

Study 1: Antitumor Screening

In a comprehensive study involving various triazole derivatives, it was found that specific substitutions on the triazole ring could enhance anticancer activity. For example, compounds with additional methoxy groups demonstrated increased efficacy against leukemia cell lines .

Study 2: Structure-Activity Relationship

A preliminary structure-activity relationship (SAR) analysis indicated that polar substituents at specific positions on the phenyl rings significantly contributed to the overall biological activity of these compounds .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The compound is synthesized via multi-step reactions, starting with the condensation of 4-fluoroaniline and 4-methylphenyl isocyanate, followed by cyclization with sodium azide. Purification involves recrystallization from dimethylformamide (DMF) or ethanol. Key intermediates are characterized using NMR and mass spectrometry (MS) to ensure reaction progression .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation is achieved through a combination of 1H^1H-NMR (400 MHz, DMSO-d6d_6 ), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography is used to resolve the molecular conformation, with refinement performed using SHELXL .

Q. Which enzymes or proteins are primary targets of this compound based on current research?

The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), with IC50_{50} values in the micromolar range. These targets are linked to its anti-inflammatory and anticancer properties .

Q. What analytical techniques are essential for purity assessment during synthesis?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for purity checks. Elemental analysis (C, H, N) and MS ensure consistency with theoretical molecular formulas .

Advanced Research Questions

Q. What strategies are recommended to address the low aqueous solubility of this compound in experimental settings?

Solubility challenges are addressed by synthesizing derivatives with hydrophilic substituents (e.g., hydroxyl or amine groups) or using co-solvents like DMSO. Solid dispersion techniques with polymers (e.g., PEG 4000) have also been explored to enhance bioavailability .

Q. How does the molecular conformation observed in crystallographic studies influence its biological activity?

X-ray studies reveal an envelope conformation in the pyrazole ring, with intramolecular N–H⋯N hydrogen bonds stabilizing the structure. The dihedral angle between the triazole and fluorophenyl rings (74.79°) affects binding pocket compatibility in enzyme targets like HDACs .

Q. What are the challenges in refining the crystal structure of this compound using SHELXL?

Challenges include modeling anisotropic displacement parameters for non-hydrogen atoms and refining H-atoms in riding positions. High-resolution data (θ > 25°) and the use of WinGX for visualization improve accuracy. Twinning or disorder in crystal packing may require alternative space group assignments .

Q. How do researchers analyze and resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC50_{50} values are investigated by standardizing assay conditions (e.g., pH, temperature) and validating with structural analogs. Computational docking studies (e.g., AutoDock Vina) help reconcile differences by identifying binding mode variations .

Q. What role do intermolecular interactions play in the crystal packing of this compound?

Crystal packing is stabilized by N–H⋯S and N–H⋯F hydrogen bonds, forming supramolecular chains along the a-axis. π-π interactions between triazole and phenyl rings (distance: 3.5–4.0 Å) contribute to layer formation in the ab plane .

Q. How can computational methods complement experimental data in understanding the pharmacophore of this compound?

Quantitative structure-activity relationship (QSAR) models identify critical substituents (e.g., 4-fluorophenyl) for HDAC inhibition. Molecular dynamics simulations predict solvation effects and metabolic stability, guiding derivative design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.